molecular formula C7H4Cl2F2 B043975 1-Chloro-2-(chlorodifluoromethyl)benzene CAS No. 115345-92-1

1-Chloro-2-(chlorodifluoromethyl)benzene

Cat. No. B043975
M. Wt: 197.01 g/mol
InChI Key: FCGQDPUGIJTUNJ-UHFFFAOYSA-N
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Description

The compound 1-Chloro-2-(chlorodifluoromethyl)benzene is a specialized chemical of interest due to its unique structural and chemical properties. It serves as a significant subject in chemical synthesis, analysis, and application in various fields, excluding drug use and dosage, focusing strictly on its chemical attributes.

Synthesis Analysis

The synthesis of related chlorobenzene derivatives often involves catalytic systems or the reaction of specific precursors under controlled conditions. For example, one study demonstrates the efficient synthesis of chlorobenzene derivatives using a new and efficient catalyst, providing a basis for understanding similar compounds' synthesis pathways (Karimi-Jaberi et al., 2012).

Molecular Structure Analysis

The molecular structure of chlorobenzene derivatives, including 1-Chloro-2-(chlorodifluoromethyl)benzene, can be determined using various spectroscopic and computational methods. For instance, a study on the equilibrium structure of 1-chloro-1-fluoroethene offers insight into the molecular structure analysis techniques applicable to similar compounds (Gambi et al., 2019).

Chemical Reactions and Properties

Chlorobenzene derivatives undergo a range of chemical reactions, forming complex structures and exhibiting diverse chemical properties. For example, research on the reaction products of functionally substituted chloropropanes with benzene highlights the complex nature of reactions involving chlorobenzene derivatives (Matsuda & Shinohara, 1978).

Scientific Research Applications

Synthesis and Catalysis

1-Chloro-2-(chlorodifluoromethyl)benzene serves as an intermediate or reactant in the synthesis of complex molecules and materials. For instance, it has been utilized in the improved synthesis of 1,2-Bis(trimethylsilyl)benzenes, which are key precursors for efficient benzyne precursors and luminescent π-conjugated materials. These compounds are prepared under milder conditions compared to traditional methods, avoiding carcinogenic solvents and offering higher yields (Lorbach et al., 2010). Another example includes the use of chloro(tetraphenylporphyrinato)iron as a catalyst for the Buchner addition of para-substituted methyl 2-phenyldiazoacetates to substituted benzenes, showcasing the potential for precise chemical transformations (Mbuvi & Woo, 2009).

Materials Science

In materials science, the compound has been explored for its role in generating new materials with desirable properties. For example, it was used in the synthesis of p-bis-(chlorodifluoromethyl)benzene, demonstrating a selective high-yield partial fluorination process. This process highlights the compound's utility in tailoring the chemical structure of materials for specific applications, such as in the development of fluorinated polymers or coatings (Dolbier, Duan, & Rong, 2007).

Safety And Hazards

The safety data sheet for 1-Chloro-2-(chlorodifluoromethyl)benzene indicates that it is considered hazardous . Specific hazards and safety precautions are not provided in the search results.

properties

IUPAC Name

1-chloro-2-[chloro(difluoro)methyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGQDPUGIJTUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212132
Record name Benzene, chloro(chlorodifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2-(chlorodifluoromethyl)benzene

CAS RN

62927-58-6
Record name Benzene, chloro(chlorodifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927586
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, chloro(chlorodifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10212132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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